{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
“{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is an organic compound . It contains a cyclohexylmethyl group attached to a pyrazol ring, which is further attached to a propyl group. The compound also contains a methylamine group .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, can also be used .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum can provide information about the presence of the amine group . The 1H NMR spectrum can provide information about the hydrogens attached to the amine and those on carbons directly bonded to the amine .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo S N 2 reactions with alkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. As an amine, it can act as a weak base . Its solubility in water and other solvents can be influenced by the presence of the cyclohexylmethyl and pyrazol groups.Mechanism of Action
Future Directions
The future directions for research on “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could include further exploration of its synthesis methods, its potential uses in various chemical reactions, and its physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other industries could be explored .
Properties
IUPAC Name |
3-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-15-9-5-8-14-10-16-17(12-14)11-13-6-3-2-4-7-13/h10,12-13,15H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPVLYJLYUSHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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